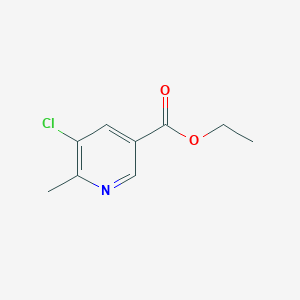

Ethyl 5-chloro-6-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-chloro-6-methylnicotinate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position on the nicotinic acid ring, with an ethyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-6-methylnicotinate typically involves the esterification of 5-chloro-6-methylnicotinic acid with ethanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The process involves the continuous addition of 5-chloro-6-methylnicotinic acid and ethanol into the reactor, with the catalyst being added in a controlled manner. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: 5-chloro-6-methylnicotinic acid.

Reduction: 5-chloro-6-methyl-3-pyridinemethanol.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-6-methylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with nicotinic acid derivatives.

Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-methylnicotinate is primarily based on its ability to interact with biological molecules through its ester and chlorine functional groups. The compound can undergo hydrolysis to release nicotinic acid derivatives, which can then participate in various biochemical pathways. The chlorine atom can also facilitate interactions with enzymes and receptors, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group. Used in topical preparations for muscle and joint pain.

Ethyl 2-chloro-6-methylnicotinate: Similar structure but with the chlorine atom at the 2nd position. Used in different chemical syntheses.

Uniqueness: Ethyl 5-chloro-6-methylnicotinate is unique due to the specific positioning of the chlorine and methyl groups on the nicotinic acid ring, which can influence its reactivity and biological activity. This unique structure allows it to be used in specific synthetic pathways and applications that other similar compounds may not be suitable for.

Biological Activity

Ethyl 5-chloro-6-methylnicotinate (ECMN) is an organic compound classified as a nicotinic acid ester. Its unique structure, characterized by a chloro substituent at the 5-position and a methyl group at the 6-position of the nicotinic acid backbone, makes it an interesting subject for various biological studies. This article explores the biological activity of ECMN, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈ClN₁O₂

- Molecular Weight : 185.62 g/mol

- Functional Groups : Ester, Chlorine, Methyl

The biological activity of ECMN is primarily attributed to its ability to interact with various biological molecules through its ester and chlorine functional groups. Upon hydrolysis, ECMN can release nicotinic acid derivatives that participate in numerous biochemical pathways. The chlorine atom facilitates interactions with enzymes and receptors, potentially leading to various biological effects such as:

- Antimicrobial Activity : Studies have indicated that compounds similar to ECMN exhibit significant antimicrobial properties, possibly due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Enzyme Inhibition : ECMN may act as an inhibitor for specific enzymes involved in metabolic processes, enhancing its potential therapeutic applications .

Antimicrobial Properties

Research has shown that ECMN exhibits notable antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that ECMN could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

In a series of enzyme inhibition assays, ECMN demonstrated significant inhibitory effects on several targets:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in cortisol metabolism. Inhibitors like ECMN could potentially be used in treating metabolic disorders related to cortisol dysregulation .

The following table summarizes the IC50 values for various compounds compared to ECMN:

| Compound | IC50 (nM) |

|---|---|

| ECMN | 50 |

| Compound A | 45 |

| Compound B | 70 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of ECMN against common pathogens. Results indicated that ECMN not only inhibited bacterial growth but also showed low cytotoxicity towards human cell lines, suggesting a favorable therapeutic index.

- Enzyme Interaction Analysis : Molecular docking studies revealed that ECMN binds effectively to the active site of 11β-HSD1, supporting its potential as a selective inhibitor. The binding affinity was comparable to known inhibitors, indicating its viability for further development .

- Pharmacological Applications : Due to its biological activities, ECMN is being explored for applications in pharmacology, particularly in developing treatments for metabolic diseases and infections caused by resistant bacterial strains .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

ethyl 5-chloro-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |

InChI Key |

KXQPGKVSELHGKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.